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Introduction to Rogletimide

Rogletimide (also known as pyridoglutethimide) is a pharmaceutical compound that functions as a selective
aromatase inhibitor with potential applications in cancer research and drug development. This compound
represents an early-generation aromatase inhibitor structurally related to glutethimide but lacking
significant sedative-hypnotic properties due to its specific molecular modifications [1]. Rogletimide was
initially investigated for the treatment of hormone-responsive breast cancer but was never marketed
commercially due to its lower potency compared to subsequent generations of aromatase inhibitors [1].
Despite its limited clinical development, Rogletimide remains a compound of significant research interest
for understanding the evolution of aromatase inhibition strategies and for potential application in

combinatorial therapeutic approaches.

The chemical structure of Rogletimide (C12H124N202) features a piperidine-2,6-dione core with an ethyl
group and pyridin-4-yl substitution at the 3-position, giving it a molar mass of 218.256 g-mol~! [1] [2]. This
structure differs from its predecessor aminoglutethimide primarily in the replacement of the phenyl ring with
a pyridinyl group, which contributes to its reduced side effect profile while maintaining aromatase
inhibitory activity [1]. As a Type II nonsteroidal aromatase inhibitor, Rogletimide acts reversibly by binding

to and interfering with the cytochrome P450 heme moiety of the aromatase enzyme complex [1].
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Drug Profile and Historical Development Data

Chemical Properties and Development Status

Rogletimide was investigated primarily during the 1980s and 1990s as a potential therapeutic agent for
breast cancer, with research and development activities involving organizations such as Schering-Plough
[3] [1]. The drug received orphan designation from regulatory bodies, a status designed to encourage
development of treatments for rare diseases [3]. Despite reaching clinical trial phases, Rogletimide's

development was ultimately discontinued, with no reported development activities since August 2002 [3].

The compound is classified pharmacologically as an antineoplastic agent and hormone therapy with a
specific mechanism of action as an aromatase inhibitor [3]. In direct comparative clinical studies,
Rogletimide demonstrated a dose-dependent inhibition of peripheral aromatization in postmenopausal
women with breast cancer, with dosages ranging from 200 mg twice daily to 800 mg twice daily producing
inhibition rates from 50.6% to 73.8% [1]. This efficacy profile positioned it between first-generation

aromatase inhibitors like aminoglutethimide and subsequent more potent generations.

Comparative Clinical Efficacy Data

Table 1: Comparative Aromatase Inhibition Profile of Rogletimide and Other Aromatase Inhibitors

Generation Medication Dosage % Inhibition Class ICso0

First Testolactone 250 mg 4x/day p.o. ? Type | ?

First Rogletimide 200 mg 2x/day p.o. 50.6% Type Il ?

First Rogletimide 400 mg 2x/day p.o. 63.5% Type Il ?

First Rogletimide 800 mg 2x/day p.o. 73.8% Type Il ?

First Aminoglutethimide 250 mg 4x/day p.o. 90.6% Type |l 4,500 nM
Second Formestane 250 mg 1x/day p.o. 57.3% Type | 30 nM

© 2026 Smolecule. All rights reserved. 2/10 Tech Support


https://www.smolecule.com/products/s541767?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800001207?error=cookies_not_supported&code=dd1561d5-d032-47b5-9c5b-e3a54fe87a38
https://en.wikipedia.org/wiki/Rogletimide
https://adisinsight.springer.com/drugs/800001207?error=cookies_not_supported&code=dd1561d5-d032-47b5-9c5b-e3a54fe87a38
https://www.smolecule.com/products/s541767?utm_src=pdf-body
https://adisinsight.springer.com/drugs/800001207?error=cookies_not_supported&code=dd1561d5-d032-47b5-9c5b-e3a54fe87a38
https://adisinsight.springer.com/drugs/800001207?error=cookies_not_supported&code=dd1561d5-d032-47b5-9c5b-e3a54fe87a38
https://www.smolecule.com/products/s541767?utm_src=pdf-body
https://en.wikipedia.org/wiki/Rogletimide
https://www.smolecule.com/products/s541767?utm_src=pdf-body
https://www.smolecule.com/products/s541767?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Generation Medication Dosage % Inhibition Class ICs0
Second Fadrozole 2 mg 2x/day p.o. 92.6% Type Il ?
Third Exemestane 25 mg 1x/day p.o. 97.9% Type | 15nM
Third Anastrozole 1 mg 1x/day p.o. 96.7-97.3% Type Il 10 nM
Third Letrozole 0.5 mg 1x/day p.o. 98.4% Type Il 2.5 nM

Data compiled from scientific literature [1]

Modern Research Applications

Potential Applications in Contemporary Research

While Rogletimide is no longer in clinical development, it retains utility in several research contexts:

e Mechanistic studies of aromatase inhibition: Rogletimide serves as a valuable tool compound for

understanding the structure-activity relationship of Type II aromatase inhibitors, particularly for

investigating the steroidogenic enzyme cascade and its regulation in various tissue types [1].

e Combinatorial therapy screening: With recent advances in combinatorial drug discovery approaches

like the Combinatorial Drug Assembler (CDA) platform, Rogletimide can be evaluated alongside

other targeted agents to identify potential synergistic relationships [4]. This is particularly relevant

given the recognition that cancer cells possess compensatory mechanisms that often limit the efficacy

of single-pathway targeting [4] [5].

 Signal transduction pathway analysis: Rogletimide can be utilized in studies investigating crosstalk

between hormonal signaling pathways and other critical cellular signaling networks such as GPCR-

activated ERK pathways [6]. The interplay between aromatase inhibition and downstream signaling

effectors represents an area of ongoing research interest.
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¢ Proteoform characterization studies: Advanced proteomic techniques like PEPPI-MS
(Polyacrylamide-Gel-Based Prefractionation for Analysis of Intact Proteoforms and Protein
Complexes by Mass Spectrometry) can utilize tool compounds like Rogletimide to characterize

changes in proteoform expression patterns resulting from aromatase inhibition [7].

Emerging Research Opportunities

The development of resistance to third-generation aromatase inhibitors in hormone-receptor-positive breast
cancer has renewed interest in understanding alternative inhibition strategies where Rogletimide may
provide mechanistic insights [1]. Additionally, the compound's specific structural properties make it a
candidate for prodrug modification or incorporation into targeted delivery systems that could potentially
overcome its limitations of potency. Research on phytochemical-bioactive combinations has revealed that
natural compounds like curcumin, resveratrol, and EGCG can modulate multiple signaling pathways
including PI3K/AKT, MAPK-ERK, Wnt, and Hedgehog [8], suggesting potential for combination studies

with established aromatase inhibitors like Rogletimide to overcome compensatory pathway activation.

Experimental Protocols and Methodologies

Biochemical Aromatase Inhibition Assay

Purpose: To evaluate the direct inhibitory activity of Rogletimide on the aromatase enzyme complex.

Materials and Reagents:

¢ Human placental microsomes or recombinant aromatase expression system

e 4C-androstenedione substrate (specific activity 50-60 mCi/mmol)

* Rogletimide test compound (prepare fresh 10 mM stock solution in DMSO)

e NADPH regenerating system (1.3 mM NADP*, 3.6 mM glucose-6-phosphate, 0.4 U/mL glucose-6-
phosphate dehydrogenase)

e Potassium phosphate buffer (50 mM, pH 7.4)

e Charcoal suspension (5% in water)

¢ Scintillation cocktail and vials

Procedure:
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Prepare incubation mixtures containing 100 pL microsomal protein (0.5-1.0 mg/mL), potassium
phosphate buffer, and varying concentrations of Rogletimide (0.1-100 pM) in a final volume of 500
ML.

Pre-incubate mixtures for 5 minutes at 37°C in a water bath with shaking.

Initiate reactions by adding *C-androstenedione substrate (final concentration 100 nM) and NADPH
regenerating system.

Incubate for 30 minutes at 37°C with continuous shaking.

Terminate reactions by placing tubes on ice and adding 500 pL cold charcoal suspension.
Centrifuge at 3000 x g for 10 minutes at 4°C.

Transfer aliquots of supernatant to scintillation vials, add scintillation cocktail, and quantify 3H20
formation by liquid scintillation counting.

Calculate percentage inhibition relative to vehicle control and determine ICso values using nonlinear
regression analysis [1].

Cellular Aromatase Activity Assessment

Purpose: To measure the effects of Rogletimide on aromatase activity in intact cells.

Cell

Culture and Treatment:

Utilize aromatase-expressing cell lines (e.g., MCF-7aro, H295R)

Culture cells in appropriate medium supplemented with 10% fetal bovine serum
Plate cells at 5 x 10* cells/well in 24-well plates and allow to adhere overnight

Treat with Rogletimide at concentrations ranging from 1 nM to 100 uM for 24 hours
Include aminoglutethimide as a reference inhibitor and vehicle controls

Aromatase Activity Measurement:

After pretreatment, incubate cells with 100 nM testosterone as substrate for 6-24 hours
Collect culture medium and measure estradiol production using ELISA or LC-MS/MS
Normalize estradiol values to total cellular protein content

Express results as percentage inhibition relative to vehicle-treated controls [1]

Combinatorial Screening Protocol

Purpose: To identify synergistic interactions between Rogletimide and other targeted agents using

transcriptional response modules.
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Methodology:

e Generate disease-specific gene expression signatures from RNA-seq or microarray data

e Apply the Combinatorial Drug Assembler (CDA) algorithm to identify potential synergistic drug pairs

e Treat relevant cell models with Rogletimide alone and in combination with candidate partners
identified through CDA analysis

e Assess combination effects using validated synergy models (e.g., Bliss independence or Loewe
additivity)

¢ Validate synergistic pairs through dose-response matrix assays [4]

Table 2: Experimental Conditions for Rogletimide Combination Screening

Step Parameter Conditions Output Measures
Cell culture Model system Breast cancer cell lines (MCF-7, MDA- Viability,

MB-231) proliferation
Compound Rogletimide 0.1-100 pM Dose-response
treatment range curve
Combination Candidate Phytochemicals, kinase inhibitors, etc. Synergy scores
partners agents
Assay duration Time points 24, 48, 72 hours ICso shifts
Downstream Signaling PI3K/AKT, MAPK-ERK, apoptotic Pathway
analysis pathways markers modulation

Signaling Pathways and Mechanism of Action

Rogletimide functions primarily as a reversible competitive inhibitor of the aromatase enzyme
(CYP19A1), which is responsible for the conversion of androgens (androstenedione and testosterone) to
estrogens (estrone and estradiol) [1]. As a Type II aromatase inhibitor, it binds to the cytochrome P450
heme moiety of the enzyme, disrupting the catalytic activity through coordination with the iron atom in the
active site. This mechanism differs from Type I steroidal inhibitors that act as substrate analogs and cause

irreversible enzyme inactivation.

© 2026 Smolecule. All rights reserved. 6/10 Tech Support


https://www.smolecule.com/products/s541767?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0042573
https://www.smolecule.com/products/s541767?utm_src=pdf-body
https://www.smolecule.com/products/s541767?utm_src=pdf-body
https://en.wikipedia.org/wiki/Rogletimide
https://www.smolecule.com/products/s541767?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The following diagram illustrates Rogletimide's primary molecular targets and downstream consequences:

Androgens Rogletimide

Competitive Inhibition \Indirect Induction

Via ER Activation

Click to download full resolution via product page

Figure 1: Rogletimide's mechanism of aromatase inhibition and downstream cellular effects. The compound
competitively inhibits the conversion of androgens to estrogens, leading to reduced estrogen-mediated

signaling.

The inhibition of estrogen biosynthesis by Rogletimide has downstream consequences on multiple

signaling pathways:

o Estrogen receptor signaling: Reduced estrogen availability leads to decreased activation of both
genomic and non-genomic estrogen receptor signaling, affecting processes such as cell proliferation,

survival, and differentiation in hormone-responsive tissues [4].

¢ GPCR-ERK crosstalk: Estrogen deprivation can modulate GPCR-activated ERK pathways,
potentially altering the balance between nuclear and cytosolic ERK signaling destinations [6]. This is
significant because the subcellular localization of activated ERK determines downstream signaling
consequences—nuclear ERK primarily affects transcription factors and gene expression, while

cytosolic ERK modulates translation, mitosis, and apoptosis [6].
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e Cross-talk with other pathways: Rogletimide-induced estrogen suppression may influence Wnt/g-
catenin signaling, PI3K/AKT pathway, and inflammatory signaling networks through complex

endocrine feedback mechanisms [8] [5].

Technical Considerations and Limitations

Chemical Properties and Stability

Rogletimide possesses a piperidine-2,6-dione structure that confers moderate aqueous solubility but
limited stability under extreme pH conditions. For in vitro studies, fresh stock solutions should be prepared
in DMSO at concentrations not exceeding 100 mM, with aliquots stored at -20°C to prevent degradation.
The compound exhibits pH-dependent stability, with optimal stability in the physiological pH range (7.0-
7.8). Researchers should note that the compound may undergo hydrolytic degradation under strongly acidic
or basic conditions, potentially generating 3-ethyl-3-(4-pyridinyl) glutaric acid and ammonium ion as

degradation products.

Analytical Methods

High-performance liquid chromatography (HPLC) methods for Rogletimide quantification typically
employ C18 reverse-phase columns with mobile phases consisting of acetonitrile and aqueous buffers (e.g.,
ammonium acetate or phosphate buffers) at neutral pH. Detection is optimally performed using UV
absorbance at 260-265 nm, leveraging the compound's pyridine chromophore. For sensitive quantification
in biological matrices, LC-MS/MS methods provide superior specificity and lower limits of detection, with

characteristic mass transitions of m/z 219 — 201 for Rogletimide [2].

Research Limitations

The primary research limitation of Rogletimide is its lower potency compared to subsequent generations of
aromatase inhibitors, with reported ICso values in cellular models approximately 100-1000-fold higher than
third-generation agents like letrozole and anastrozole [1]. This reduced potency necessitates the use of higher

concentrations in experimental settings, potentially increasing the risk of off-target effects. Additionally, the
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compound exhibits moderate plasma protein binding (approximately 70-80% in human plasma), which

should be considered when calculating free drug concentrations in experimental systems.

Conclusion

Rogletimide represents a historically significant aromatase inhibitor that continues to offer value as a
research tool despite its limitations in clinical development. Its well-characterized mechanism of action as a
Type II nonsteroidal aromatase inhibitor and its distinct chemical structure make it particularly useful for
comparative studies of aromatase inhibition strategies and structure-activity relationships. The compound's
potential application in combinatorial therapy screening and signaling pathway analysis aligns with
contemporary drug discovery approaches that emphasize multi-target strategies and pathway-specific
modulation. While its research applications require careful consideration of its potency limitations,
Rogletimide remains a valuable compound for investigating endocrine signaling and developing novel

therapeutic combinations for hormone-responsive conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 10/10 Tech Support


https://www.sciencedirect.com/science/article/pii/S2667137924000201
https://www.smolecule.com/products/b541767#rogletimide-research-applications
https://www.smolecule.com/products/b541767#rogletimide-research-applications
https://www.smolecule.com/products/b541767#rogletimide-research-applications
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s541767?utm_src=pdf-bulk
https://www.smolecule.com/products/s541767?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

